molecular formula C19H18ClN3O B2810914 1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one CAS No. 932488-32-9

1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one

Cat. No. B2810914
CAS RN: 932488-32-9
M. Wt: 339.82
InChI Key: YLNUANJERSVHMI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one, also known as CMMP, is a pyrazinone derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a topic of interest for many researchers. In

Scientific Research Applications

Anti-Mycobacterial Applications

One study highlighted the design, synthesis, and evaluation of N-phenylpyrazine-2-carboxamides, including derivatives similar to the compound , for their significant in vitro anti-mycobacterial activity against Mycobacterium tuberculosis. These compounds exhibited promising selectivity and minimal cytotoxicity in HepG2 models, suggesting potential for further development as anti-mycobacterial agents (Zítko et al., 2015).

Pharmaceutical Potential

Another study focused on the synthesis and computational evaluation of two pyrazole derivatives, exploring their reactivity and potential pharmaceutical applications. The research suggested that these compounds could show inhibitory activity against specific enzymes, indicating potential use in drug development against diseases like tuberculosis (Thomas et al., 2018).

Herbicidal and Abiotic Elicitor Properties

Research on substituted N-phenylpyrazine-2-carboxamides, including those with structural similarities to the compound , revealed their application as herbicides and abiotic elicitors. These compounds were shown to inhibit photosynthesis in specific plant models and enhance the accumulation of flavonoids, demonstrating their potential utility in agricultural settings (Doležal et al., 2007).

Antibacterial Activity

A study on pyrazole imines and azetidinone compounds derived from similar chemical structures indicated significant antibacterial activity against various bacterial strains. This research highlights the compound's potential as a basis for developing new antibacterial agents (Mistry & Desai, 2005).

Molecular Docking and Computational Studies

Further research into similar compounds explored their interactions with cannabinoid receptors, providing insights into their binding site interactions and the importance of hydrogen bonding and aromatic stacking to their affinity and efficacy. Such studies contribute to understanding the molecular mechanisms of action and facilitating the design of receptor-targeted drugs (Kotsikorou et al., 2013).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-13-3-6-15(7-4-13)12-22-18-19(24)23(10-9-21-18)16-8-5-14(2)17(20)11-16/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNUANJERSVHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one

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